molecular formula C10H15FO2 B15313875 Tert-butyl1-fluoro-3-methylidenecyclobutane-1-carboxylate

Tert-butyl1-fluoro-3-methylidenecyclobutane-1-carboxylate

Cat. No.: B15313875
M. Wt: 186.22 g/mol
InChI Key: RVUFMANMWFTUNY-UHFFFAOYSA-N
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Description

tert-Butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate: is an organic compound that features a cyclobutane ring with a fluorine atom and a methylidene group attached. The tert-butyl ester group is also present, making it a compound of interest in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of tert-butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone and tert-butyl bromoacetate.

    Formation of the Methylidene Group: This step involves the use of a Wittig reaction or a similar olefination reaction to introduce the methylidene group.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Chemical Reactions Analysis

tert-Butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Material Science: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

tert-Butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 1-chloro-3-methylidenecyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    tert-Butyl 1-bromo-3-methylidenecyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    tert-Butyl 1-iodo-3-methylidenecyclobutane-1-carboxylate: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of tert-butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate lies in its fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs.

Properties

Molecular Formula

C10H15FO2

Molecular Weight

186.22 g/mol

IUPAC Name

tert-butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate

InChI

InChI=1S/C10H15FO2/c1-7-5-10(11,6-7)8(12)13-9(2,3)4/h1,5-6H2,2-4H3

InChI Key

RVUFMANMWFTUNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(=C)C1)F

Origin of Product

United States

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